molecular formula C5H8IN3 B13340886 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine

5-iodo-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13340886
M. Wt: 237.04 g/mol
InChI Key: BGTWWGJOYVKTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C5H8IN3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom and two methyl groups on the pyrazole ring makes this compound unique and of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine typically involves the iodination of 1,3-dimethyl-1H-pyrazol-4-amine. One common method is the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with iodine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,3-dimethyl-1H-pyrazol-4-amine .

Scientific Research Applications

5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-1,3-dimethyl-1H-pyrazol-4-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both iodine and amino groups on the pyrazole ring.

Properties

Molecular Formula

C5H8IN3

Molecular Weight

237.04 g/mol

IUPAC Name

5-iodo-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C5H8IN3/c1-3-4(7)5(6)9(2)8-3/h7H2,1-2H3

InChI Key

BGTWWGJOYVKTSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)I)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.